molecular formula C11H13BrO3 B1380695 3-Bromo-4-isopropoxyphenylacetic Acid CAS No. 1522661-29-5

3-Bromo-4-isopropoxyphenylacetic Acid

Cat. No. B1380695
CAS RN: 1522661-29-5
M. Wt: 273.12 g/mol
InChI Key: DFDOZWNAMRDCNC-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxyphenylacetic Acid (CAS# 1522661-29-5) is a research chemical compound . It has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropoxyphenylacetic Acid includes a bromine atom attached to a phenyl ring, which is further connected to an isopropoxy group and an acetic acid group . The exact structure can be represented by the SMILES notation: CC©OC1=C(C=C(C=C1)CC(=O)O)Br .


Physical And Chemical Properties Analysis

3-Bromo-4-isopropoxyphenylacetic Acid has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 . It has a complexity of 218, a covalently-bonded unit count of 1, and a topological polar surface area of 46.5 .

Scientific Research Applications

Synthesis of Bioactive Heterocyclic Compounds

3-Bromo-4-isopropoxyphenylacetic Acid serves as a versatile building block in the synthesis of various bioactive heterocyclic systems. These systems are critical in the development of pharmaceuticals and are often used in the creation of compounds with potential anticoagulant, antibiotic, and antioxidative properties .

Development of Fluorescent Sensors

This compound is utilized in the design of fluorescent sensors. These sensors are based on polyfunctional coumarin platforms and are used for multianalyte detection, including bioactive elements and environmental pollutants .

Organic Synthesis

In organic synthesis, 3-Bromo-4-isopropoxyphenylacetic Acid is employed to create complex structures that exhibit high perplexity. Its diverse applications range from facilitating reactions in organic chemistry to serving as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Research

The compound finds applications in pharmaceutical research, where it is used to study its effects on various biological pathways. It may also be involved in the synthesis of new drug candidates or the improvement of existing medications.

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-isopropoxyphenylacetic Acid can be used as a reagent or a standard for calibrating instruments. Its unique properties allow for precise measurements and analyses in various chemical assays .

Material Science

The compound’s structural complexity and reactivity make it suitable for material science applications. It can be used to modify the properties of materials or to synthesize new materials with desired characteristics.

properties

IUPAC Name

2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDOZWNAMRDCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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